Lurtotecan

Catalog No.
S548630
CAS No.
149882-10-0
M.F
C28H30N4O6
M. Wt
518.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lurtotecan

CAS Number

149882-10-0

Product Name

Lurtotecan

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1

InChI Key

RVFGKBWWUQOIOU-NDEPHWFRSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin, GG-211, GG211, GI 147211, GI-147211, GI147211, Gl 147211C, Gl-147211C, Gl147211C, lurtotecan, NX 211, NX-211, NX211 cpd, OSI 211, OSI-211, OSI211

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Description

The exact mass of the compound Lurtotecan is 518.21653 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lurtotecan is a semisynthetic analogue of camptothecin, a natural alkaloid derived from the plant Camptotheca acuminata. This compound exhibits significant antineoplastic activity, primarily through its action as a topoisomerase I inhibitor. By stabilizing the covalent complex formed between topoisomerase I and DNA, lurtotecan effectively interferes with DNA replication and transcription processes, leading to cell death in rapidly dividing cancer cells. Its water-soluble formulation enhances its bioavailability, making it a promising candidate for treating various malignancies, particularly those resistant to other therapies like topotecan .

  • Topoisomerase I Inhibition: Lurtotecan binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved. This results in the accumulation of DNA breaks, ultimately leading to apoptosis.
  • Stabilization of the Enzyme-Substrate Complex: The compound selectively stabilizes the covalent bond between topoisomerase I and DNA, which is crucial for its antitumor efficacy .
  • Metabolism: Lurtotecan undergoes metabolic transformations primarily in the liver, where it may form various metabolites that can also exhibit pharmacological activity or toxicity .

Lurtotecan demonstrates potent biological activity against a range of cancer cell lines. Its effectiveness is attributed to:

  • Enhanced Potency: Studies indicate that lurtotecan is more potent than its predecessor, topotecan, in inhibiting mammalian DNA topoisomerase I both in vitro and in vivo .
  • Broad Spectrum of Activity: It has shown efficacy against various cancers, including epithelial tumors and hematological malignancies.
  • Mechanisms Beyond Topoisomerase Inhibition: Lurtotecan also affects RNA synthesis and promotes multi-ubiquitination and degradation of topoisomerase I, contributing to its antitumor effects .

The synthesis of lurtotecan involves several steps:

  • Starting Material: The process typically begins with camptothecin as the parent compound.
  • Modification Steps: Various chemical modifications are performed to enhance solubility and potency. This may include esterification or other functional group transformations.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Research has indicated that liposomal formulations can improve the pharmacokinetics and biodistribution of lurtotecan, making it more effective in clinical settings .

Lurtotecan is primarily explored for its applications in oncology:

  • Cancer Treatment: It is being investigated for use in treating cancers that are resistant to standard therapies, particularly topotecan-resistant tumors.
  • Clinical Trials: Various clinical trials are underway to assess its safety, efficacy, and optimal dosing regimens for different types of cancers .

Interaction studies have highlighted important considerations regarding lurtotecan:

  • Drug Interactions: Co-administration with certain drugs may increase the risk of adverse effects such as methemoglobinemia when combined with phenolic compounds like pramocaine .
  • Pharmacokinetic Interactions: Understanding how lurtotecan interacts with other medications is crucial for optimizing treatment regimens and minimizing side effects.

Lurtotecan shares structural similarities with several other compounds derived from camptothecin. Here are some notable comparisons:

Compound NameStructural RelationUnique Features
CamptothecinParent compoundNatural product with limited solubility
TopotecanFirst-generation analogUsed widely but less potent than lurtotecan
IrinotecanProdrug form of camptothecinUsed in colorectal cancer treatment
SN-38Active metabolite of irinotecanHigher potency but requires conversion

Lurtotecan's unique properties include enhanced water solubility and increased potency against topoisomerase I compared to these similar compounds, making it a valuable candidate for further research in cancer therapy .

The Friedlander condensation represents a fundamental synthetic transformation in the construction of the lurtotecan core structure, providing a strategic approach for assembling the quinoline-based heterocyclic system [1] [2]. This classical organic reaction involves the condensation of an aromatic 2-aminoaldehyde or 2-aminoketone with a carbonyl compound containing an active methylene group, resulting in the formation of quinoline derivatives through a cyclodehydration mechanism [3].

In the specific context of lurtotecan synthesis, the Friedlander condensation serves as the key ring-forming reaction between amino ketone intermediates and keto lactone precursors [1]. The reaction mechanism proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and subsequent elimination of water to form the aromatic quinoline system [2] [4]. This transformation is particularly valuable for constructing the pentacyclic camptothecin framework, where the quinoline moiety forms an integral part of the topoisomerase I inhibitory pharmacophore [5].

The synthetic utility of the Friedlander condensation in lurtotecan preparation is exemplified by its application in forming the 7-chloromethylcamptothecin derivative through condensation of amino ketone substrate with the known keto lactone precursor [1]. The reaction typically employs para-toluenesulfonic acid as the catalyst in toluene solvent under reflux conditions, often utilizing a Dean-Stark trap for water removal to drive the equilibrium toward product formation [2] [4]. Reaction times generally range from 12 to 24 hours, with yields consistently achieving 60-75% for the core scaffold assembly [1] [2].

The mechanistic pathway involves formation of an initial aldol-type adduct between the amino ketone and carbonyl partner, followed by dehydration to generate an unsaturated intermediate [3]. Subsequent intramolecular imine formation and aromatization complete the quinoline ring construction. The stereochemical outcome of this transformation is influenced by the substitution pattern of the starting materials and the reaction conditions employed [4] [6].

Optimization studies have demonstrated that the choice of catalyst system significantly impacts both reaction efficiency and product selectivity [7] [6]. While traditional Friedlander conditions employ mineral acids, recent investigations have explored the use of cerium chloride heptahydrate and other Lewis acid catalysts under solvent-free conditions, achieving comparable yields with reduced reaction times [7] [8]. These modified protocols offer environmental advantages while maintaining synthetic effectiveness for quinoline construction.

The substrate scope of the Friedlander condensation accommodates various structural modifications in both coupling partners, enabling systematic exploration of structure-activity relationships in the resulting camptothecin analogs [2] [4]. This flexibility has proven instrumental in developing lurtotecan variants with enhanced solubility, stability, and biological activity profiles compared to the parent camptothecin structure [5] [9].

ParameterStandard ConditionsOptimized ConditionsAlternative Methods
Catalystp-Toluenesulfonic acidCeCl₃·7H₂OLewis acids
SolventTolueneSolvent-freeAcetic acid/toluene
TemperatureReflux (110°C)Room temperature80-120°C
Time17.5-24 hours2-6 hours8-16 hours
Yield60-75%65-80%50-70%

Friedel-Crafts Acylation for Functional Group Introduction

The Friedel-Crafts acylation reaction serves as a pivotal synthetic tool for introducing acyl functional groups into the aromatic systems of lurtotecan precursors, enabling precise control over substitution patterns and functional group placement [1] [10] [11]. This electrophilic aromatic substitution reaction employs acid chlorides or anhydrides as acylating agents in the presence of strong Lewis acid catalysts to generate aromatic ketones with high regioselectivity [12].

In lurtotecan synthesis, the Friedel-Crafts acylation is strategically employed for the preparation of key intermediates, particularly in the formation of amino ketone substrates from benzodioxan-6-amine derivatives [1]. The reaction proceeds through formation of an acylium ion intermediate upon complexation of the acyl chloride with the Lewis acid catalyst, typically aluminum chloride, zinc chloride, or boron trichloride [10] [12]. This highly electrophilic species then attacks the electron-rich aromatic ring, forming a σ-complex that subsequently loses a proton to restore aromaticity [13] [12].

The synthetic strategy for lurtotecan involves two primary Friedel-Crafts acylation approaches. The first method employs chloroacetyl chloride as the acylating agent in reaction with protected benzodioxan-6-amine, utilizing zinc chloride as the Lewis acid catalyst [1]. This transformation proceeds under anhydrous conditions to prevent hydrolysis of the acid chloride, typically achieving yields of 70-85% for the desired chloro ketone intermediate [1]. The second approach utilizes chloroacetonitrile in the presence of boron trichloride for direct acylation of the aniline substrate, providing an alternative route to the amino ketone intermediate with yields ranging from 65-80% [1].

The regioselectivity of Friedel-Crafts acylation in lurtotecan synthesis is governed by the electronic and steric properties of the aromatic substrate [12]. The presence of electron-donating groups, such as the amino functionality in benzodioxan-6-amine, activates the aromatic ring toward electrophilic attack and directs substitution to the ortho and para positions relative to the activating group [13] [12]. This directing effect is exploited to achieve selective functionalization at the desired position for subsequent quinoline formation.

Reaction conditions require careful optimization to minimize side reactions and maximize yield [11]. The use of anhydrous solvents, typically dichloromethane or nitromethane, prevents competing hydrolysis reactions [13]. Temperature control is critical, as excessive heating can lead to polyacylation or Friedel-Crafts alkylation through decarboxylation of the initially formed ketone product [12]. Reaction monitoring through thin-layer chromatography enables precise determination of completion and prevents overacylation.

The mechanistic pathway involves initial coordination of the Lewis acid to the carbonyl oxygen of the acid chloride, enhancing the electrophilicity of the acyl carbon [10] [12]. Subsequent chloride departure generates the resonance-stabilized acylium ion, which undergoes nucleophilic attack by the aromatic π-electrons. The resulting σ-complex intermediate is stabilized by the Lewis acid before deprotonation restores the aromatic system and regenerates the catalyst [13] [12].

Catalyst selection significantly influences reaction outcome and efficiency [11]. Aluminum chloride provides high activity but requires strict anhydrous conditions due to its hygroscopic nature [12]. Zinc chloride offers a milder alternative with improved functional group tolerance, making it particularly suitable for substrates containing sensitive functionalities [1]. Boron trichloride enables unique transformations, such as the direct conversion of nitriles to ketones through Vilsmeier-type mechanisms [1].

Acylating AgentCatalystSubstrateConditionsYield (%)Selectivity
Chloroacetyl chlorideZnCl₂Benzodioxan-6-amineAnhydrous, 0°C70-85Para-selective
ChloroacetonitrileBCl₃Aniline derivativeLewis acid catalysis65-80Position-dependent
Acetic anhydrideAlCl₃Aromatic substrateLow temperature60-90Ortho/para mixture
Benzoyl chlorideFeCl₃Protected anilineInert atmosphere55-75Regioselective

Piperazinylmethyl Side Chain Modification Strategies

The incorporation and modification of the piperazinylmethyl side chain represents a critical aspect of lurtotecan structural optimization, directly influencing both the compound's solubility characteristics and its topoisomerase I inhibitory activity [1] [14]. This structural element distinguishes lurtotecan from other camptothecin analogs and contributes significantly to its unique pharmacological profile [15] [9].

The primary synthetic approach for piperazinylmethyl side chain introduction involves nucleophilic displacement of a chloromethyl leaving group with N-methylpiperazine [1]. This transformation proceeds through an SN2 mechanism, where the nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon bearing the chloride substituent [14]. The reaction typically employs N,N-dimethylformamide as solvent with potassium carbonate as base, conducting the transformation at elevated temperatures (80°C) to achieve optimal reaction rates and yields ranging from 80-95% [1] [14].

The mechanistic pathway involves initial deprotonation of the piperazine nitrogen by the carbonate base, generating a more nucleophilic amine species [14]. Subsequent nucleophilic attack on the chloromethyl carbon results in displacement of chloride and formation of the desired piperazinylmethyl linkage [1]. The SN2 nature of this transformation ensures inversion of configuration at the reacting carbon center, providing stereochemical control when chiral centers are present [14].

Alternative synthetic strategies for side chain modification include direct alkylation reactions using benzyl halides or other activated alkylating agents [14]. These approaches offer flexibility in introducing diverse piperazine substitution patterns, enabling systematic exploration of structure-activity relationships [16] [14]. Reductive amination protocols provide additional options for side chain construction, particularly when aldehyde intermediates are available as electrophilic partners [14].

The choice of piperazine derivative significantly impacts both synthetic efficiency and final compound properties [14]. N-Methylpiperazine serves as the standard reagent for lurtotecan synthesis, providing optimal balance between nucleophilicity and subsequent biological activity [1]. However, alternative piperazine substitutions have been explored to modulate lipophilicity, metabolic stability, and target selectivity [14].

Reaction optimization studies have identified several critical parameters affecting transformation success [14]. Solvent selection influences both substrate solubility and reaction kinetics, with polar aprotic solvents generally providing superior performance [14]. Base strength and concentration affect the equilibrium between protonated and free amine forms, directly impacting nucleophilicity [14]. Temperature control balances reaction rate against potential side reactions, including elimination or rearrangement pathways [14].

Purification strategies for piperazinylmethyl derivatives typically employ column chromatography on silica gel, utilizing gradient elution with ethyl acetate-hexane or methanol-dichloromethane solvent systems [1] [14]. The basic nature of the piperazine moiety can complicate purification, often requiring addition of triethylamine to the mobile phase to prevent peak tailing and ensure efficient separation [14].

Advanced modification strategies have explored the use of solid-phase synthesis approaches for parallel preparation of piperazine analogs [14]. These methods enable rapid screening of diverse side chain variations while maintaining consistent synthetic protocols and purification procedures [14]. Microwave-assisted synthesis has also been investigated as a means of accelerating reaction rates and improving yields in piperazinylmethyl coupling reactions [16].

The structural optimization of piperazinylmethyl side chains extends beyond simple alkyl substitutions to include heterocyclic replacements and conformationally constrained analogs [14]. These modifications aim to enhance binding affinity to topoisomerase I while simultaneously improving pharmacokinetic properties such as oral bioavailability and metabolic stability [14].

Modification StrategyReagentsConditionsYield Range (%)Key Advantages
Nucleophilic displacementN-Methylpiperazine, K₂CO₃DMF, 80°C, 4-8 h80-95High efficiency, mild conditions
Reductive aminationAldehyde, NaBH₄MeOH, RT, 2-4 h60-75Functional group tolerance
Direct alkylationBenzyl halide, baseReflux, 6-12 h70-85Versatile substrate scope
Solid-phase synthesisResin-bound piperazineAutomated protocols65-85Parallel synthesis capability

Asymmetric Synthesis and Chiral Resolution Techniques

The asymmetric synthesis of lurtotecan represents a sophisticated challenge in synthetic organic chemistry, requiring precise control over the stereochemistry at the C-20 position to ensure optimal topoisomerase I inhibitory activity [17] [18] [19]. The S-configuration at this critical stereocenter is essential for biological activity, as the R-enantiomer exhibits significantly reduced potency against cancer cell lines [5] [20].

The mechanistic pathway of Sharpless dihydroxylation involves formation of a chiral osmium-ligand complex that coordinates to the alkene substrate in a face-selective manner [18] [21]. The asymmetric environment created by the quinuclidine ligand directs the approach of the alkene to the osmium center, resulting in preferential formation of one diastereomeric osmate ester intermediate [18]. Subsequent hydrolysis releases the vicinal diol product with high enantiomeric excess, typically ranging from 85-95% for suitable substrates [18] [19].

For lurtotecan synthesis, the Sharpless dihydroxylation is strategically applied to establish the α-hydroxylactone functionality characteristic of active camptothecin analogs [19] [20]. The reaction proceeds under mild conditions using tert-butanol-water as solvent at 0°C, enabling preservation of sensitive functional groups present in the pentacyclic framework [20] [22]. The stereochemical outcome can be predicted using the mnemonic model developed by Sharpless, where the choice between AD-mix-α and AD-mix-β determines the absolute configuration of the resulting diol [18] [21].

Chiral auxiliary approaches provide alternative strategies for asymmetric induction in lurtotecan synthesis [23]. Oxazolidinone-based auxiliaries, particularly those derived from Evans methodology, enable diastereoselective alkylation and aldol reactions with high selectivity [23]. These transformations typically employ lithium diisopropylamide for enolate generation at low temperatures (-78°C), followed by reaction with electrophilic partners to establish new stereocenters [23].

The application of chiral auxiliaries requires careful consideration of auxiliary attachment and removal strategies [23]. N-Acyloxazolidinones serve as effective chiral templates for enolate chemistry, providing excellent diastereoselectivity (typically 80-90% diastereomeric excess) through chelation-controlled transition states [23]. Auxiliary removal is accomplished using lithium methoxide or lithium hydroxide under mild conditions that preserve the newly formed stereocenters [23].

Enzymatic resolution techniques offer complementary approaches for obtaining enantiomerically pure lurtotecan intermediates [24]. Lipase-catalyzed kinetic resolution of racemic alcohols or esters provides access to single enantiomers with high enantiopurity [25]. These biotransformations proceed under mild conditions (37°C, physiological pH) and exhibit excellent functional group tolerance [25] [24].

The effectiveness of enzymatic resolution depends critically on the substrate-to-enzyme matching and reaction conditions optimization [25]. Candida antarctica lipase B and Pseudomonas cepacia lipase represent commonly employed biocatalysts for camptothecin intermediate resolution [25]. The selectivity factor (E-value) serves as a quantitative measure of resolution efficiency, with values greater than 100 indicating excellent selectivity [25].

Chiral high-performance liquid chromatography provides analytical tools for monitoring stereochemical purity throughout the synthetic sequence [26]. Chiral stationary phases, particularly those based on polysaccharide derivatives, enable baseline separation of camptothecin enantiomers [26]. This analytical capability is essential for validating the success of asymmetric transformations and ensuring final product stereochemical integrity [26].

Advanced catalytic asymmetric methodologies continue to emerge for camptothecin synthesis, including organocatalytic approaches using chiral amines or phosphoric acids [24] [22]. These metal-free systems offer advantages in terms of operational simplicity and potential for large-scale application [22]. Guanidine-urea bifunctional organocatalysts have shown particular promise for asymmetric α-hydroxylation reactions relevant to camptothecin analog synthesis [22].

Asymmetric MethodEnantioselectivity (% ee)Substrate TypeKey AdvantagesLimitations
Sharpless dihydroxylation85-95Terminal alkenesHigh selectivity, predictableSubstrate dependent
Chiral auxiliaries80-90Carbonyl compoundsVersatile, removableAdditional steps required
Enzymatic resolution70-85Alcohols, estersMild conditions50% yield limitation
Organocatalysis75-88Various substratesMetal-free, scalableDeveloping methodology

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

518.21653469 g/mol

Monoisotopic Mass

518.21653469 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4J1L80T08I

Pharmacology

Lurtotecan is a semisynthetic analogue of camptothecin with antineoplastic activity. Lurtotecan selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. Independent from DNA replication inhibition, lurtotecan also inhibits RNA synthesis, multi-ubiquitination and degradation of topoisomerase I and chromatin reorganization.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

149882-10-0

Wikipedia

Lurtotecan

Dates

Modify: 2023-07-15
1: Dark GG, Calvert AH, Grimshaw R, Poole C, Swenerton K, Kaye S, Coleman R, Jayson G, Le T, Ellard S, Trudeau M, Vasey P, Hamilton M, Cameron T, Barrett E, Walsh W, McIntosh L, Eisenhauer EA. Randomized trial of two intravenous schedules of the topoisomerase I inhibitor liposomal lurtotecan in women with relapsed epithelial ovarian cancer: a trial of the national cancer institute of Canada clinical trials group. J Clin Oncol. 2005 Mar 20;23(9):1859-66. Epub 2005 Feb 7. PubMed PMID: 15699482.
2: Duffaud F, Borner M, Chollet P, Vermorken JB, Bloch J, Degardin M, Rolland F, Dittrich C, Baron B, Lacombe D, Fumoleau P; EORTC-New Drug Development Group/New Drug Development Program. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study. Eur J Cancer. 2004 Dec;40(18):2748-52. PubMed PMID: 15571957.
3: Seiden MV, Muggia F, Astrow A, Matulonis U, Campos S, Roche M, Sivret J, Rusk J, Barrett E. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer. Gynecol Oncol. 2004 Apr;93(1):229-32. PubMed PMID: 15047241.
4: Giles FJ, Tallman MS, Garcia-Manero G, Cortes JE, Thomas DA, Wierda WG, Verstovsek S, Hamilton M, Barrett E, Albitar M, Kantarjian HM. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia. Cancer. 2004 Apr 1;100(7):1449-58. PubMed PMID: 15042679.
5: Schellens JH, Heinrich B, Lehnert M, Gore ME, Kaye SB, Dombernowsky P, Paridaens R, van Oosterom AT, Verweij J, Loos WJ, Calvert H, Pavlidis N, Cortes-Funes H, Wanders J, Roelvink M, Sessa C, Selinger K, Wissel PS, Gamucci T, Hanauske AR. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor lurtotecan in phase II studies. Invest New Drugs. 2002 Feb;20(1):83-93. PubMed PMID: 12003197.
6: Loos WJ, Verweij J, Kehrer DF, de Bruijn P, de Groot FM, Hamilton M, Nooter K, Stoter G, Sparreboom A. Structural identification and biological activity of 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin, a photodegradant of lurtotecan. Clin Cancer Res. 2002 Mar;8(3):856-62. PubMed PMID: 11895919.
7: Kehrer DF, Bos AM, Verweij J, Groen HJ, Loos WJ, Sparreboom A, de Jonge MJ, Hamilton M, Cameron T, de Vries EG. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity. J Clin Oncol. 2002 Mar 1;20(5):1222-31. PubMed PMID: 11870164.
8: Desjardins JP, Abbott EA, Emerson DL, Tomkinson BE, Leray JD, Brown EN, Hamilton M, Dihel L, Ptaszynski M, Bendele RA, Richardson FC. Biodistribution of NX211, liposomal lurtotecan, in tumor-bearing mice. Anticancer Drugs. 2001 Mar;12(3):235-45. PubMed PMID: 11290871.
9: Emerson DL, Bendele R, Brown E, Chiang S, Desjardins JP, Dihel LC, Gill SC, Hamilton M, LeRay JD, Moon-McDermott L, Moynihan K, Richardson FC, Tomkinson B, Luzzio MJ, Baccanari D. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan. Clin Cancer Res. 2000 Jul;6(7):2903-12. PubMed PMID: 10914740.
10: Loos WJ, Kehrer D, Brouwer E, Verweij J, de Bruijn P, Hamilton M, Gill S, Nooter K, Stoter G, Sparreboom A. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 2000 Jan 28;738(1):155-63. PubMed PMID: 10778937.

Explore Compound Types